molecular formula C13H14O5 B1321102 methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

Cat. No.: B1321102
M. Wt: 250.25 g/mol
InChI Key: SSKMYNVYASJQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate typically involves the esterification of 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(3-methoxycarbonylphenyl)-3-hydroxypropanoic acid ethyl ester.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The ester and ketone groups can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid: Similar structure but lacks the ethyl ester group.

    3-(3-methoxycarbonylphenyl)-3-hydroxypropanoic acid ethyl ester: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is unique due to the presence of both ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-5-4-6-10(7-9)13(16)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKMYNVYASJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240053
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371249-81-9
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371249-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Monomethyl isophathalate (2.0 g, 11.1 mmol) was dissolved in a 1:3 mixture of tetrahydrofuran and dichloromethane. Carbonyldiimidazole (1.89 g, 11.7 mmol) was added slowly. The mixture was then stirred under nitrogen for 1 hr at room temperature. In a separate flask, ethyl malonate, potassium salt (3.96 g, 23.3 mmol) was dissolved in acetonitrile and magnesium chloride (2.64 g, 27.8 mmol) and triethylamine (4.95 ml, 35.5 mmol) was added to result in a heterogeneous suspension, which was stirred at room temperature for 1 h. The two reaction mixtures were mixed, and the resulting suspension was stirred @80° C. for 8 hours. 100 ml of a 2N aqueous HCl solution was added to the reaction mixture, which was subsequently extracted with dichloromethane. The organic layer was washed with 2N HCl twice and twice with water, dried (MgSO4) and evaporated in vacuo to afford 4.0 g of an oil. Purification on silica gel using Biotage® eluting with 20% EtOAc in Hexanes, recovered 1.5 g of 6A as a clear oil. LC/MS: Retention Time=1.38 min (YMC S5 Turbopack 4.6×33mm, 2 min gradient; Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA) with a (M+H)+=251.13. 1H-NMR (Joel 500 Hz/ CDCl3) (1:2 mixture of enol and keto form) Keto: δ 1.17-1.21 (t, 3H, J=8.8 Hz), 3.89 (s, 3H), 3.96 (s, 2H), 4.12-4.18 (q, 2H, J=8.8 Hz) 5.67(s, 1H); 7.50-7.54 (t, 1H, J=9.3 Hz), 8.07-8.09 (d, 1H, J=9.9 Hz), 8.19-8.21 (d, 1H, J=9.9 Hz), 8.5 (d, 1H, J=2.2 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.96 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.